![molecular formula C18H16N4O2 B2849485 (E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline CAS No. 364361-66-0](/img/structure/B2849485.png)
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline
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Overview
Description
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ is a quinone derivative that exhibits redox-cycling properties, making it a useful tool for studying oxidative stress and redox signaling pathways.
Scientific Research Applications
Antidiabetic Activity
This compound has been studied for its potential as an α-glucosidase inhibitor , which is an enzyme target for antidiabetic therapy. Inhibiting α-glucosidase can slow down the breakdown of carbohydrates, thereby managing blood sugar levels in diabetic patients . The compound has shown promising results in vitro, with certain derivatives exhibiting significant inhibitory activity.
Anticancer Properties
Derivatives of this compound have been evaluated for their cytotoxic potential against a range of cancer cell lines. Studies have found that certain hydrazone derivatives exhibit good cytotoxic activity, indicating potential use as anticancer agents . The structure-activity relationships of these compounds provide valuable insights for the development of new cancer therapies.
Antibacterial Applications
Research has also explored the antibacterial properties of derivatives of this compound. While the specific details of the antibacterial activity of “(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline” are not provided in the search results, related compounds have been synthesized and tested for their effectiveness against various bacterial strains .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with its target. For “(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline”, such studies can reveal how it fits within the binding pocket of enzymes like α-glucosidase, which is essential for designing more effective inhibitors .
Synthesis and Characterization
The compound serves as a starting material for synthesizing a variety of Schiff’s base hydrazone derivatives. These derivatives are characterized using techniques like LC-HRESI-MS, and NMR spectroscopy, which are fundamental for confirming their structure and purity .
Pharmacological Modulation
The compound’s derivatives can be used to modulate pharmacological properties. By altering the structure, researchers can enhance the biological activity and selectivity of the compound for specific targets, which is a key aspect of drug discovery .
Enzyme Inhibition Studies
Apart from α-glucosidase, the compound could potentially inhibit other enzymes involved in disease processes. Enzyme inhibition studies help in identifying new therapeutic targets and understanding the mechanism of action of potential drugs .
Drug Discovery and Development
Lastly, the compound and its derivatives are valuable in the drug discovery process. Their diverse biological activities make them suitable candidates for developing new drugs for various diseases, including diabetes and cancer .
Future Directions
properties
IUPAC Name |
3,7-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-3-6-15-10-13(2)18(20-17(15)9-12)21-19-11-14-4-7-16(8-5-14)22(23)24/h3-11H,1-2H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYQAIYCKJFRI-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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